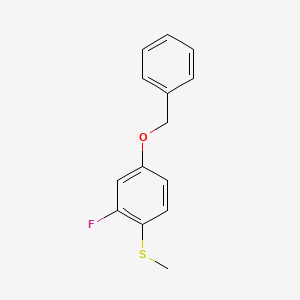
(4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 4-(benzyloxy)-2-fluorophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The benzyloxy group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions .
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane: Similar structure with a methyl group at the 3-position instead of the 2-position.
(4-(Benzyloxy)-2-hydroxyphenyl)(methyl)sulfane: Contains a hydroxy group instead of a fluorine atom.
(4-(Benzyloxy)-2-chlorophenyl)(methyl)sulfane: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds .
Properties
Molecular Formula |
C14H13FOS |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-fluoro-1-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13FOS/c1-17-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
QWYRMLJLBLZGJI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)

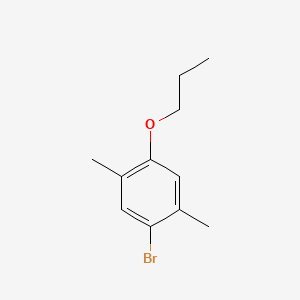
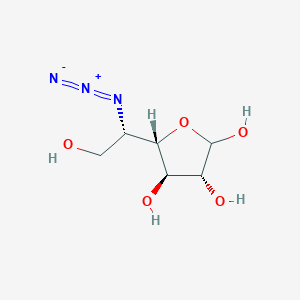
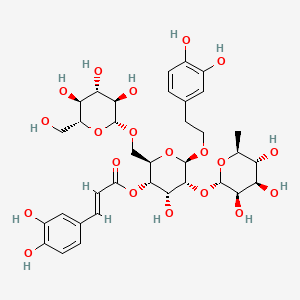
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)

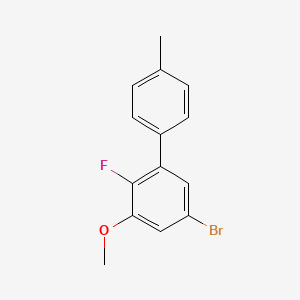
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
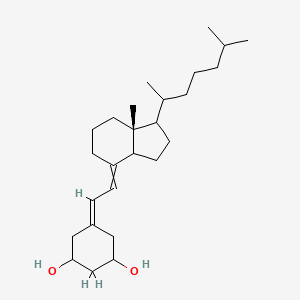
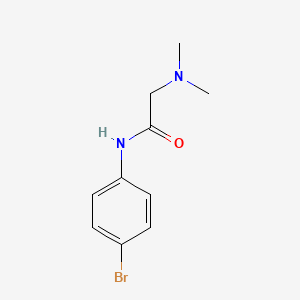
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
